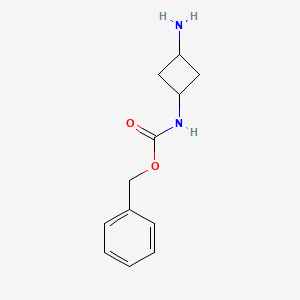

Benzyl 3-aminocyclobutylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(3-aminocyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-10-6-11(7-10)14-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQPBEFYUZWUNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1NC(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653862 | |

| Record name | Benzyl (3-aminocyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188264-84-7 | |

| Record name | Benzyl (3-aminocyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating a Chemical Labyrinth: A Technical Guide to Benzyl 3-aminocyclobutylcarbamate and its Synthetic Precursors

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the compound Benzyl 3-aminocyclobutylcarbamate . Our initial investigation revealed a critical discrepancy in the public domain: the provided CAS number, 1188265-73-7, is erroneously associated with this name. This guide first clarifies this misidentification and then provides a comprehensive, practical framework for the synthesis and understanding of the target molecule by focusing on a key, well-documented synthetic precursor.

Part 1: Correcting the Record - A Tale of Two CAS Numbers

A thorough search across multiple chemical databases confirms that CAS number 1188265-73-7 does not correspond to Benzyl 3-aminocyclobutylcarbamate. Instead, it is unequivocally assigned to the compound tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate .[1][2][3][4][5][6] This misattribution is a crucial point of clarification for any researcher seeking to procure or synthesize the intended cyclobutane derivative.

The Correct Identity of CAS 1188265-73-7:

| Property | Value |

| IUPAC Name | tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate |

| Molecular Formula | C₁₁H₂₂N₂O₃[1] |

| Molecular Weight | 230.30 g/mol [4] |

| Structure | See Figure 1 |

Figure 1: Chemical Structure of tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate (CAS 1188265-73-7).

The intended molecule of this guide, Benzyl 3-aminocyclobutylcarbamate , possesses the structure shown in Figure 2. It features two key components of significant interest in medicinal chemistry: a benzyl carbamate (Cbz) group, a widely used amine protecting group, and a 1,3-disubstituted cyclobutane scaffold, which imparts valuable three-dimensional character to molecular designs.[7][8][9] It is important to note that this structure exists as cis and trans diastereomers, a factor with significant implications for its biological activity and physical properties.

Figure 2: Proposed Structure of Benzyl 3-aminocyclobutylcarbamate.

Given the absence of a dedicated CAS number and direct synthetic literature for Benzyl 3-aminocyclobutylcarbamate, this guide will pivot to a logical and documented synthetic precursor: Benzyl (3-oxocyclobutyl)carbamate (CAS 130369-36-7) .

Part 2: A Gateway Compound: Benzyl (3-oxocyclobutyl)carbamate (CAS 130369-36-7)

This ketone is the most logical starting point for the synthesis of the target amine via reductive amination. Its preparation is documented, providing a reliable foundation for researchers.[10][11][12][13]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 130369-36-7 | [10][14][15] |

| Molecular Formula | C₁₂H₁₃NO₃ | [10] |

| Molecular Weight | 219.24 g/mol | [10] |

| Appearance | Off-white to yellow solid | [10] |

| Storage Temperature | 2-8°C | [10] |

| Predicted Boiling Point | 403.3±44.0 °C | [10] |

| Predicted Density | 1.22 g/cm³ | [10] |

Synthesis Protocol: Curtius Rearrangement Approach

The synthesis of Benzyl (3-oxocyclobutyl)carbamate can be achieved from 3-oxocyclobutanecarboxylic acid.[10] This procedure involves an in-situ formation of an acyl azide followed by a Curtius rearrangement, which is a classic and reliable method for converting carboxylic acids to carbamates.

Expertise & Causality: The choice of diphenylphosphoryl azide (DPPA) is strategic. It serves as a one-pot reagent to convert the carboxylic acid into an acyl azide, which is thermally unstable. Upon gentle heating, the acyl azide rearranges to an isocyanate, losing dinitrogen gas in the process. This highly reactive isocyanate is then immediately trapped by benzyl alcohol to yield the stable benzyl carbamate product. Diisopropylethylamine (DIEA) is used as a non-nucleophilic base to facilitate the initial formation of the carboxylate salt.

Experimental Protocol:

-

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 g, 8.77 mmol) in toluene (8 mL) under an argon atmosphere, add diisopropylethylamine (DIEA) (1.92 g, 14.92 mmol).

-

Add diphenylphosphoryl azide (DPPA) (2.89 g, 10.52 mmol) to the mixture.

-

Heat the reaction mixture to 60 °C and maintain for 3 hours. During this time, the conversion to the isocyanate intermediate occurs.

-

Add benzyl alcohol (1.14 g, 10.52 mmol) to the reaction mixture.

-

Continue stirring at 60 °C overnight to ensure complete trapping of the isocyanate.

-

Upon reaction completion (monitored by TLC), cool the mixture and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography (eluent: petroleum ether:ethyl acetate = 8:1) to afford Benzyl (3-oxocyclobutyl)carbamate.[10]

Reported Characterization Data:

-

¹H NMR (500 MHz, CDCl₃): δ 7.38-7.33 (m, 5H), 5.12 (d, J = 7.5 Hz, 2H), 4.34-4.33 (brs, 1H), 3.44-3.39 (m, 2H), 3.10-3.07 (brs, 2H) ppm.[10]

-

ESI-MS (m/z): 220.2 [M + H]⁺.[10]

Sources

- 1. chembk.com [chembk.com]

- 2. CAS 1188265-73-7-Naide Chemical [naphfinechemicals.com]

- 3. 1188265-73-7 | tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate - AiFChem [aifchem.com]

- 4. tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate (1188265-73-7) for sale [vulcanchem.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate - CAS:1188265-73-7 - Sunway Pharm Ltd [3wpharm.com]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BENZYL 3-OXOCYCLOBUTYLCARBAMATE | 130369-36-7 [chemicalbook.com]

- 11. Benzyl (3-oxocyclobutyl)carbamate, CAS 130369-36-7 (HY-33743-500) | Szabo-Scandic [szabo-scandic.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Benzyl (3-oxocyclobutyl)carbamate_TargetMol [targetmol.com]

- 14. guidechem.com [guidechem.com]

- 15. 130369-36-7|Benzyl (3-oxocyclobutyl)carbamate|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Structure Elucidation of Benzyl 3-aminocyclobutylcarbamate

Foreword: The Imperative of Unambiguous Structure Elucidation in Drug Discovery

In the landscape of modern drug development, the precise and unequivocal determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent research and development activities are built. An erroneous structural assignment can lead to the misinterpretation of pharmacological data, wasted resources, and, ultimately, the failure of a promising therapeutic candidate. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive, field-proven framework for the structure elucidation of small organic molecules, using Benzyl 3-aminocyclobutylcarbamate as a practical case study. Our approach is rooted in the synergistic application of modern spectroscopic techniques, emphasizing not just the "how" but the critical "why" behind each experimental choice.

Introduction to Benzyl 3-aminocyclobutylcarbamate: A Building Block of Interest

Benzyl 3-aminocyclobutylcarbamate is a bifunctional organic molecule incorporating a benzyl carbamate protecting group and a primary amine on a cyclobutane ring. This unique combination of a rigid, strained cyclobutane core and versatile functional groups makes it an attractive building block in medicinal chemistry for the synthesis of novel therapeutic agents. The precise stereochemistry and connectivity of this molecule are paramount to its utility in drug design. This guide will walk through a systematic approach to confirm its structure, assuming a sample has been synthesized in the laboratory.

The Analytical Workflow: A Multi-pronged Spectroscopic Approach

The definitive elucidation of a novel compound's structure is rarely achieved through a single analytical technique. Instead, a confluence of spectroscopic methods provides orthogonal data points that, when taken together, build an unassailable structural proof. Our workflow for Benzyl 3-aminocyclobutylcarbamate integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

Caption: A typical workflow for the structure elucidation of a small organic molecule.

Mass Spectrometry: The First Glimpse - Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound, which is a critical first piece of the structural puzzle. High-resolution mass spectrometry (HRMS) can further yield the elemental composition, dramatically narrowing down the possibilities for the molecular formula.

Expected Data for Benzyl 3-aminocyclobutylcarbamate (C₁₂H₁₆N₂O₂):

-

Molecular Formula: C₁₂H₁₆N₂O₂

-

Monoisotopic Mass: 220.1212 g/mol

-

Expected HRMS (ESI+) Result: [M+H]⁺ = 221.1285

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the accurate mass of the most abundant ion and use the instrument's software to calculate the elemental composition.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected IR Absorption Bands for Benzyl 3-aminocyclobutylcarbamate:

| Functional Group | Bond | Expected Absorption (cm⁻¹) |

| Amine | N-H Stretch | 3400-3250 (two bands for primary amine) |

| Amine | N-H Bend | 1650-1580 |

| Carbamate | C=O Stretch | 1725-1705 |

| Carbamate | C-O Stretch | 1250-1200 |

| Aromatic Ring | C=C Stretch | 1600-1450 (multiple bands) |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| Alkane | C-H Stretch | 2960-2850 |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for both solids and oils, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

-

Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, their relative numbers, and how they are connected to neighboring protons.

Predicted ¹H NMR Data for Benzyl 3-aminocyclobutylcarbamate (in CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (C₆H₅) | 7.30-7.40 | Multiplet | 5H |

| Benzyl CH₂ | ~5.10 | Singlet | 2H |

| Carbamate N-H | ~5.0 (broad) | Singlet | 1H |

| Cyclobutyl CH-N(Cbz) | ~4.0-4.2 | Multiplet | 1H |

| Cyclobutyl CH-NH₂ | ~3.2-3.4 | Multiplet | 1H |

| Cyclobutyl CH₂ | ~2.0-2.4 | Multiplet | 4H |

| Amine NH₂ | ~1.5 (broad) | Singlet | 2H |

Causality Behind Predicted Chemical Shifts:

-

Aromatic Protons (7.30-7.40 ppm): These protons are deshielded due to the aromatic ring current.

-

Benzyl CH₂ (~5.10 ppm): The proximity to the electron-withdrawing oxygen of the carbamate and the aromatic ring deshields these protons.

-

Cyclobutyl Protons: The chemical shifts of the cyclobutyl protons are influenced by the electronegativity of the attached nitrogen atoms and the strain of the four-membered ring. The proton attached to the nitrogen of the carbamate (CH-N(Cbz)) is expected to be further downfield than the proton attached to the primary amine (CH-NH₂).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms in a molecule and their chemical environment.

Predicted ¹³C NMR Data for Benzyl 3-aminocyclobutylcarbamate (in CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbamate C=O | ~156 |

| Aromatic C (quaternary) | ~136 |

| Aromatic CH | ~128 |

| Benzyl CH₂ | ~67 |

| Cyclobutyl CH-N(Cbz) | ~50 |

| Cyclobutyl CH-NH₂ | ~45 |

| Cyclobutyl CH₂ | ~30 |

DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be run to differentiate between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons do not appear in the DEPT-135 spectrum.

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for identifying adjacent protons in the cyclobutane ring.

Caption: Expected COSY correlations within the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connectivity across quaternary carbons (like the carbamate C=O) and for piecing together the entire molecular structure. For instance, a correlation would be expected between the benzyl CH₂ protons and the carbamate C=O carbon.

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a DEPT-135 spectrum.

-

Acquire a 2D COSY spectrum.

-

Acquire a 2D HSQC spectrum.

-

Acquire a 2D HMBC spectrum.

-

-

Data Processing and Analysis: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Analyze the 1D and 2D spectra to assign all proton and carbon signals and to establish the connectivity of the molecule.

The Final Assembly: Synthesizing the Data for Structural Confirmation

The culmination of the structure elucidation process involves integrating the data from all spectroscopic techniques.

Caption: The integration of data from multiple spectroscopic techniques leads to the final structural confirmation.

The molecular formula from HRMS provides the atomic inventory. IR spectroscopy confirms the presence of the key functional groups. ¹H and ¹³C NMR provide the carbon-hydrogen framework, and the 2D NMR experiments, particularly COSY and HMBC, act as the "glue" that connects the individual fragments into the final, unambiguous structure of Benzyl 3-aminocyclobutylcarbamate.

Conclusion: A Robust and Validating Approach

The structure elucidation of a novel chemical entity is a meticulous process that demands a systematic and multi-faceted analytical approach. By integrating data from mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments, researchers can build a self-validating case for the structure of a molecule like Benzyl 3-aminocyclobutylcarbamate. This in-depth understanding is the non-negotiable first step in the long and arduous journey of drug discovery and development.

References

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link][1]

-

Bruker. (n.d.). Basic 2D NMR experiments. [Link]

-

University of California, Riverside. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

-

Alishala, A. (2017). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 10(1), 336-340. [Link]

-

University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. [Link]

-

LibreTexts Chemistry. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link][2]

-

Kwantlen Polytechnic University. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link][3]

-

Clark, J. (2022). interpreting C-13 NMR spectra. Chemguide. [Link][4]

-

PubChem. (n.d.). Benzyl carbamate. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzylcarbamate. NIST Chemistry WebBook. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Unraveling the Enigmatic Mechanism of Benzyl 3-aminocyclobutylcarbamate: A Technical Guide for Preclinical Investigation

Abstract

The emergence of structurally unique small molecules presents both an opportunity and a challenge in modern drug discovery. Benzyl 3-aminocyclobutylcarbamate, a compound featuring a conformationally restricted cyclobutane scaffold coupled with a reactive carbamate moiety, stands as a molecule of significant interest, yet its precise mechanism of action remains largely uncharacterized in public-domain literature. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the biological activity of this compound. By leveraging established principles of medicinal chemistry and outlining a rigorous, multi-tiered experimental approach, this document serves as a roadmap for uncovering its therapeutic potential. We will explore a primary hypothesis rooted in the well-documented activity of carbamates as enzyme inhibitors, while also considering the influence of the novel aminocyclobutane core on target specificity and pharmacological profile.

Introduction: The Structural Rationale and Postulated Therapeutic Landscape

The molecular architecture of Benzyl 3-aminocyclobutylcarbamate offers compelling clues to its potential biological function. The cyclobutane ring introduces a degree of three-dimensional complexity and conformational rigidity often sought after in rational drug design to enhance binding affinity and selectivity for a biological target. This rigid scaffold can serve as a bioisostere for other cyclic systems, potentially offering improved pharmacokinetic properties.

The presence of the benzylcarbamate group is particularly suggestive of a potential role as an enzyme inhibitor. Carbamates are a well-established class of "pseudo-irreversible" inhibitors, most notably of serine hydrolases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1][2][3]. This inhibitory action proceeds through the carbamylation of a catalytically active serine residue within the enzyme's active site, rendering the enzyme transiently inactive[3].

Given these structural features, a primary hypothesis is that Benzyl 3-aminocyclobutylcarbamate functions as a cholinesterase inhibitor. However, the unique aminocyclobutane moiety may also direct the molecule toward other, less conventional biological targets. This guide will, therefore, present a detailed experimental workflow to first investigate the cholinesterase inhibition hypothesis and then to explore broader potential mechanisms.

Proposed Primary Mechanism of Action: Cholinesterase Inhibition

The most probable mechanism of action for Benzyl 3-aminocyclobutylcarbamate, based on its chemical structure, is the inhibition of cholinesterases. This proposed mechanism is predicated on the carbamate functional group's ability to react with the active site serine of these enzymes.

The Carbamylation Process

The inhibition is proposed to occur in a two-step process[3]:

-

Reversible Binding: The inhibitor (I) first binds non-covalently to the active site of the enzyme (E) to form a reversible enzyme-inhibitor complex (E•I).

-

Covalent Modification: The catalytic serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the formation of a stable, carbamylated enzyme (E-carbamoyl) and the release of the benzyl alcohol leaving group.

The carbamylated enzyme is inactive and only very slowly regenerates the active enzyme through hydrolysis. This slow regeneration is why this type of inhibition is termed "pseudo-irreversible"[2].

Caption: Proposed pseudo-irreversible inhibition workflow.

Experimental Validation of the Proposed Mechanism

A systematic and tiered approach is essential to validate the hypothesized mechanism of action. The following experimental protocols are designed to provide a comprehensive evaluation of Benzyl 3-aminocyclobutylcarbamate's effect on cholinesterases.

Tier 1: Initial Screening for Cholinesterase Inhibition

The initial step is to determine if the compound exhibits any inhibitory activity against AChE and BChE.

Experimental Protocol: Ellman's Assay for Cholinesterase Activity

This colorimetric assay is a standard method for measuring cholinesterase activity.

Methodology:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

AChE (from electric eel) and BChE (from equine serum).

-

Benzyl 3-aminocyclobutylcarbamate stock solution in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB, and the enzyme solution.

-

Add varying concentrations of Benzyl 3-aminocyclobutylcarbamate (or vehicle control) and pre-incubate with the enzyme for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (ATCh or BTCh).

-

Monitor the change in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Expected Data Summary:

| Enzyme | Benzyl 3-aminocyclobutylcarbamate IC50 (µM) | Positive Control (e.g., Physostigmine) IC50 (µM) |

| AChE | To be determined | Known value |

| BChE | To be determined | Known value |

Tier 2: Elucidation of Inhibition Kinetics

If significant inhibition is observed in Tier 1, the next step is to characterize the kinetics of this inhibition to determine if it is reversible, irreversible, or pseudo-irreversible.

Experimental Protocol: Enzyme Kinetic Studies

Methodology:

-

Determination of Inhibition Type:

-

Perform enzyme activity assays at varying concentrations of both the substrate and Benzyl 3-aminocyclobutylcarbamate.

-

Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) to visualize the type of reversible inhibition (competitive, non-competitive, or uncompetitive).

-

For time-dependent inhibition (suggesting irreversible or pseudo-irreversible interaction), pre-incubate the enzyme with the inhibitor for different time intervals before adding the substrate. A progressive decrease in enzyme activity with longer pre-incubation times is indicative of covalent modification.

-

-

Determination of Kinetic Constants:

-

For pseudo-irreversible inhibition, determine the second-order rate constant (ki) which represents the rate of carbamylation. This can be calculated by plotting the observed rate constant (k_obs) against the inhibitor concentration.

-

Caption: Tiered experimental workflow for mechanism validation.

Broader Mechanistic Considerations and Off-Target Profiling

While cholinesterase inhibition is a strong primary hypothesis, the unique aminocyclobutane scaffold may confer activity against other targets. Aminocyclobutane derivatives have been investigated as antagonists for the N-methyl-D-aspartate (NMDA) receptor[4] and have been incorporated into bioactive peptides to modulate their function[5][6].

Therefore, a comprehensive investigation should include a broader screening panel to identify potential off-target activities.

Recommended Secondary Screening:

-

Receptor Binding Assays: Screen against a panel of common CNS receptors (e.g., NMDA, GABA, dopamine, serotonin receptors).

-

Enzyme Inhibition Panels: Test against a broad panel of enzymes, particularly other serine hydrolases.

-

Cell-Based Assays: Utilize cell lines expressing specific targets to assess functional activity (e.g., measuring downstream signaling pathways).

Conclusion

Benzyl 3-aminocyclobutylcarbamate represents a molecule with significant, yet uncharacterized, therapeutic potential. Its structural features strongly suggest a mechanism of action centered on enzyme inhibition, with cholinesterases being the most probable primary targets. The experimental framework outlined in this guide provides a rigorous and systematic approach to first validate this primary hypothesis through a series of well-established biochemical assays and then to explore a wider range of potential biological activities. By following this structured path of inquiry, researchers can effectively elucidate the mechanism of action of this enigmatic compound, paving the way for its potential development as a novel therapeutic agent. The insights gained from such studies will not only define the pharmacological profile of Benzyl 3-aminocyclobutylcarbamate but will also contribute to the broader understanding of how novel chemical scaffolds can be exploited in the pursuit of new medicines.

References

-

Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200-4212. Available at: [Link]

-

ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. Available at: [Link]

-

Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed, 18570368. Available at: [Link]

-

ResearchGate. (2025). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Available at: [Link]

-

Ornstein, P. L., et al. (1993). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. PubMed, 8426955. Available at: [Link]

-

Gershonov, E., et al. (2000). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 43(13), 2530-2539. Available at: [Link]

-

Gershonov, E., et al. (2000). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. PubMed, 10891118. Available at: [Link]

-

Gershonov, E., et al. (2000). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. ACS Publications. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of Benzyl 3-aminocyclobutylcarbamate Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of unique structural motifs in medicinal chemistry often paves the way for novel therapeutic agents with enhanced pharmacological profiles. This guide delves into the burgeoning field of Benzyl 3-aminocyclobutylcarbamate derivatives, a class of compounds that marries the conformational rigidity and metabolic stability of the cyclobutane ring with the versatile biological activity of the benzyl carbamate moiety. While direct literature on this specific combined scaffold is nascent, this document synthesizes foundational knowledge from adjacent chemical spaces to provide a comprehensive technical overview. We will explore the synthetic rationale, potential biological activities, and the underlying structure-activity relationships that position these derivatives as promising candidates for drug discovery programs. This guide is intended to be a foundational resource for researchers, offering insights into the design, synthesis, and evaluation of this intriguing class of molecules.

The Strategic Incorporation of the Cyclobutane Motif in Drug Design

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now increasingly recognized for its valuable contributions to medicinal chemistry.[1] Its unique puckered three-dimensional structure offers a distinct advantage over more traditional, planar scaffolds.[1] The incorporation of a cyclobutane core can significantly influence a molecule's pharmacological properties in several key ways:

-

Conformational Rigidity: The defined geometry of the cyclobutane ring restricts the conformational freedom of appended pharmacophores. This pre-organization can lead to a more favorable entropy of binding to a biological target, resulting in enhanced potency.

-

Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate by increasing its half-life.[2][3]

-

Improved Physicochemical Properties: The non-planar nature of the cyclobutane ring can disrupt planarity in a molecule, which may enhance solubility and reduce the potential for undesirable π-π stacking interactions.

-

Novel Chemical Space: The use of cyclobutane scaffolds allows for the exploration of novel chemical space, providing opportunities to develop intellectual property and overcome existing resistance mechanisms.[2][3]

The growing interest in this area is underscored by the development of novel synthetic methodologies that make functionalized cyclobutanes more accessible for drug discovery programs.[2][3]

Synthetic Strategies for Benzyl 3-aminocyclobutylcarbamate Derivatives

The synthesis of Benzyl 3-aminocyclobutylcarbamate derivatives can be approached through a logical sequence of well-established chemical transformations. The primary strategy involves the initial synthesis of a key intermediate, a 3-aminocyclobutane derivative, followed by the introduction of the benzyl carbamate protective group.

Synthesis of the 3-Aminocyclobutane Core

The construction of the functionalized cyclobutane ring is a critical step. While various methods exist for cyclobutane synthesis, a common approach for accessing 3-aminocyclobutane precursors involves the [2+2] cycloaddition of a ketene or ketene equivalent with an appropriate alkene, followed by functional group manipulations. A generalized synthetic workflow is depicted below:

Caption: Generalized workflow for the synthesis of a 3-aminocyclobutane core.

This multi-step process offers the flexibility to introduce various substituents on the cyclobutane ring by starting with appropriately substituted alkenes and ketenes. The choice of reducing agent for the oxime is critical to ensure the selective formation of the primary amine without affecting other functional groups present in the molecule.

Introduction of the Benzyl Carbamate Moiety

Once the 3-aminocyclobutane core is obtained, the benzyl carbamate group is typically introduced through a nucleophilic attack of the primary amine on a benzyl chloroformate derivative. This reaction is usually carried out in the presence of a mild base to neutralize the hydrochloric acid byproduct.

Caption: Formation of the benzyl carbamate via nucleophilic acyl substitution.

An alternative approach for carbamate synthesis is the Curtius rearrangement of a corresponding acyl azide, which can be generated from a carboxylic acid derivative of the cyclobutane core. This method provides another versatile route to the target compounds.[4]

Potential Biological Activities and Therapeutic Applications

The biological activity of Benzyl 3-aminocyclobutylcarbamate derivatives can be inferred from the known activities of its constituent moieties. The benzyl carbamate group is a common feature in a variety of biologically active compounds, and its presence suggests several potential therapeutic applications for this class of molecules.

Enzyme Inhibition

Benzyl carbamate derivatives have shown promise as inhibitors of various enzymes. For instance, they have been identified as inhibitors of coronavirus Mpro (Main Protease) and human cathepsin L, both of which are cysteine proteases.[5][6] The carbamate moiety can act as a "warhead," forming a covalent bond with the active site cysteine residue, leading to reversible or irreversible inhibition.

Furthermore, benzyl carbamates have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters.[7][8] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. The benzyl group can engage in hydrophobic interactions within the enzyme's active site, while the carbamate group mimics the transition state of acetylcholine hydrolysis.

Caption: Potential mechanism of action via enzyme inhibition.

Antimicrobial and Antifungal Activity

There is a growing body of evidence supporting the antimicrobial and antifungal properties of benzyl carbamate and related derivatives.[9] Studies have shown that certain synthetic benzyl carbamates exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of the bacterial cell membrane or the inhibition of essential enzymes. The lipophilic nature of the benzyl group can facilitate the passage of the molecule through the cell membrane.

Structure-Activity Relationship (SAR) Considerations

The biological activity of Benzyl 3-aminocyclobutylcarbamate derivatives can be fine-tuned by systematically modifying their structure. Key areas for SAR exploration include:

-

Substituents on the Cyclobutane Ring: The introduction of various substituents on the cyclobutane ring can influence the molecule's conformation and its interaction with the target protein. For example, in the context of integrin antagonists, the stereochemistry and nature of substituents on the cyclobutane core are critical for activity.[2][3]

-

Substituents on the Benzyl Group: The electronic and steric properties of substituents on the aromatic ring of the benzyl group can significantly impact binding affinity and selectivity. Electron-withdrawing or electron-donating groups can modulate the reactivity of the carbamate and the overall lipophilicity of the molecule.

-

The Carbamate Linker: While the core carbamate structure is defined, modifications to the nitrogen or oxygen atoms, or their replacement with bioisosteres, could lead to derivatives with altered stability and biological activity.

A systematic SAR study would involve the synthesis of a library of analogs with variations at these key positions, followed by in vitro and in vivo evaluation.

Experimental Protocols

General Procedure for the Synthesis of Benzyl (3-oxocyclobutyl)carbamate (A Key Intermediate)

This protocol is adapted from general synthetic procedures for carbamate formation.

-

Dissolution of Amine: To a solution of 3-aminocyclobutanone hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic mixture of water and dichloromethane) at 0 °C, add a base such as triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq).

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired Benzyl (3-oxocyclobutyl)carbamate.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target enzyme.

-

Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and its corresponding fluorogenic or chromogenic substrate in an appropriate assay buffer.

-

Compound Preparation: Prepare a series of dilutions of the Benzyl 3-aminocyclobutylcarbamate derivatives in a suitable solvent (e.g., DMSO).

-

Assay: In a 96-well or 384-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions. Incubate for a predetermined period to allow for compound-enzyme interaction.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Data Acquisition: Measure the fluorescence or absorbance at regular intervals using a plate reader.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 values for each compound by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Future Perspectives and Conclusion

The exploration of Benzyl 3-aminocyclobutylcarbamate derivatives represents a promising frontier in drug discovery. The unique combination of a conformationally constrained, metabolically stable cyclobutane core with a biologically active benzyl carbamate moiety offers a compelling platform for the development of novel therapeutics. While this guide has synthesized information from related fields to build a foundational understanding, further dedicated research is necessary to fully elucidate the biological potential of this specific chemical class. Future work should focus on the synthesis of diverse libraries of these derivatives and their systematic evaluation in a range of biological assays, including those for antiviral, anticancer, and neurodegenerative diseases. The insights gained from such studies will undoubtedly contribute to the advancement of medicinal chemistry and the development of next-generation therapies.

References

-

Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. (URL: [Link])

-

Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (URL: [Link])

-

Benzyl Carbamates of 4-Aminosalicylanilides as Possible BACE1 Modulators. (URL: [Link])

-

Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (URL: [Link])

-

Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. (URL: [Link])

-

Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. (URL: [Link])

-

Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. (URL: [Link])

-

Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (URL: [Link])

-

Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (URL: [Link])

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (URL: [Link])

-

Cyclobutanes in Small‐Molecule Drug Candidates. (URL: [Link])

-

Moringa: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (URL: [Link])

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (URL: [Link])

-

Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. (URL: [Link])

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (URL: [Link])

-

Synthesis and Biological Activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin Derivatives. (URL: [Link])

-

β-Aminocarbonyl Compounds: Chemistry and Biological Activities. (URL: [Link])

-

a One-pot three-component route for synthesis of dithiocarbamates 1... (URL: [Link])

-

(PDF) Synthesis and Biological Evaluation of Some Novel Dithiocarbamate Derivatives. (URL: [Link])

-

Synthesis, characterization and biological activity of some α-aminophosphonates. (URL: [Link])

-

Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. (URL: [Link])

-

Synthesis of 3‐amino‐2‐carbamoylthiophene and its reaction with cycloalkanones to form imines. (URL: [Link])

-

Synthesis of Novel Cholesteryl Carbamate Derivatives. (URL: [Link])yl-carbamate-derivatives/))

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. jocpr.com [jocpr.com]

- 5. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzyl Carbamates of 4-Aminosalicylanilides as Possible BACE1 Modulators | MDPI [mdpi.com]

- 8. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Strategic Synthesis and Application of Benzyl 3-aminocyclobutylcarbamate: A Pharmaceutical Intermediate Technical Guide

Abstract

This technical guide provides an in-depth exploration of Benzyl 3-aminocyclobutylcarbamate, a pivotal intermediate in contemporary pharmaceutical development. Moving beyond a simple recitation of facts, this document elucidates the strategic considerations and chemical principles underpinning its synthesis, purification, and application. It is designed for researchers, medicinal chemists, and process development scientists engaged in the intricate landscape of drug discovery and manufacturing. We will delve into the nuanced stereochemistry of the cyclobutane ring, the rationale behind key synthetic transformations, and the analytical methodologies required to ensure the quality and consistency of this crucial building block.

Introduction: The Significance of the Cyclobutane Moiety in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern drug design. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical properties. Benzyl 3-aminocyclobutylcarbamate, featuring a protected amine on this strained ring system, serves as a versatile synthon for introducing the 3-aminocyclobutyl motif into complex active pharmaceutical ingredients (APIs). The benzyloxycarbonyl (Cbz) protecting group offers robust stability during multi-step syntheses while allowing for facile deprotection under specific, mild conditions, a critical attribute in the synthesis of intricate molecules.

Synthesis of Benzyl 3-aminocyclobutylcarbamate: A Multi-Step Approach with Stereochemical Considerations

The synthesis of Benzyl 3-aminocyclobutylcarbamate is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry, primarily the cis-isomer, which is often the preferred configuration in pharmaceutical applications. The synthetic pathway typically commences with the formation of a carbamate-protected cyclobutanone, followed by a stereoselective reduction.

Step 1: Synthesis of the Precursor, Benzyl (3-oxocyclobutyl)carbamate

The journey begins with the synthesis of the key precursor, Benzyl (3-oxocyclobutyl)carbamate. This is typically achieved through a Curtius rearrangement of 3-oxocyclobutanecarboxylic acid.

Experimental Protocol 1: Synthesis of Benzyl (3-oxocyclobutyl)carbamate

-

Reaction Setup: To a solution of 3-oxocyclobutanecarboxylic acid in an inert solvent such as toluene, add diphenylphosphoryl azide (DPPA) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Isocyanate Formation: Heat the mixture to facilitate the Curtius rearrangement, converting the carboxylic acid to an isocyanate intermediate.

-

Carbamate Formation: Introduce benzyl alcohol to the reaction mixture. The alcohol will trap the in-situ generated isocyanate to form the desired Benzyl (3-oxocyclobutyl)carbamate.

-

Work-up and Purification: After the reaction is complete, the mixture is typically washed with aqueous solutions to remove residual reagents and byproducts. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

DPPA: This reagent is a common and efficient choice for initiating the Curtius rearrangement under relatively mild conditions, avoiding the need for more hazardous reagents like sodium azide.

-

Toluene: Its high boiling point is suitable for promoting the thermal rearrangement to the isocyanate.

-

Benzyl Alcohol: Serves as the nucleophile to trap the highly reactive isocyanate, forming the stable Cbz-protected amine.

Step 2: Stereoselective Reduction to Benzyl (cis-3-aminocyclobutyl)carbamate

The critical step in this synthesis is the stereoselective reduction of the ketone in Benzyl (3-oxocyclobutyl)carbamate to an amine. A direct reductive amination is often employed to introduce the amino group with the desired cis-stereochemistry.

Experimental Protocol 2: Stereoselective Reductive Amination

-

Imine Formation: Dissolve Benzyl (3-oxocyclobutyl)carbamate in a suitable solvent like methanol. Add a source of ammonia, such as ammonium acetate, and a mild acid catalyst to promote the formation of the imine intermediate.

-

Reduction: Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the reaction mixture. This reagent selectively reduces the imine to the amine.

-

Stereochemical Control: The hydride delivery from the reducing agent preferentially occurs from the less sterically hindered face of the cyclobutane ring, leading to the formation of the cis-isomer as the major product.

-

Work-up and Purification: Quench the reaction carefully, followed by an extractive work-up to isolate the crude product. Purification is typically achieved through crystallization or column chromatography to yield the pure cis-isomer.

Causality Behind Experimental Choices:

-

Reductive Amination: This one-pot procedure is more efficient than a two-step process of reduction to the alcohol followed by conversion to the amine.

-

Sodium Cyanoborohydride: This reducing agent is mild enough not to reduce the ketone directly but is effective in reducing the protonated imine, which is in equilibrium with the ketone and ammonia. This selectivity is key to the success of the reaction.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway to Benzyl (cis-3-aminocyclobutyl)carbamate.

Characterization and Quality Control

Ensuring the purity and structural integrity of Benzyl 3-aminocyclobutylcarbamate is paramount for its successful use in API synthesis. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

| Parameter | Typical Specification | Analytical Method |

| Appearance | White to off-white solid | Visual Inspection |

| Identity | Conforms to reference standard | ¹H NMR, ¹³C NMR, MS |

| Purity | ≥98% | HPLC |

| Stereoisomeric Purity | ≥95% cis-isomer | Chiral HPLC, ¹H NMR |

| Residual Solvents | Within ICH limits | GC-HS |

Self-Validating Protocols for Quality Control:

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed fingerprint of the molecule. Key signals to monitor include the benzylic protons of the Cbz group, the methine proton attached to the nitrogen, and the cyclobutane ring protons. The coupling constants between the cyclobutane protons can help in confirming the cis-stereochemistry.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is typically used to determine the purity of the intermediate. A well-developed method should be able to separate the desired product from starting materials, byproducts, and any potential stereoisomers.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.

Application in Drug Development: A Key Intermediate in Kinase Inhibitors

Benzyl 3-aminocyclobutylcarbamate is a valuable intermediate in the synthesis of various APIs, particularly in the realm of kinase inhibitors for oncology. While specific synthetic routes are often proprietary, the utility of this intermediate can be illustrated through its potential application in the synthesis of compounds structurally related to third-generation EGFR inhibitors like rociletinib.

In a hypothetical synthetic route, the free amine of deprotected Benzyl (cis-3-aminocyclobutyl)carbamate can act as a nucleophile to displace a leaving group on a heterocyclic core, a common strategy in the synthesis of kinase inhibitors.

Diagram of the Application Workflow

Caption: General application of the intermediate in API synthesis.

The Cbz protecting group is typically removed via catalytic hydrogenation (e.g., H₂ over Pd/C), which cleanly yields the free amine without affecting other functional groups. This deprotected intermediate is then ready for coupling with the core of the target API.

Conclusion

Benzyl 3-aminocyclobutylcarbamate stands as a testament to the growing importance of strained ring systems in modern pharmaceutical chemistry. Its synthesis, while requiring careful control of stereochemistry, provides a reliable route to a valuable building block. The principles of stereoselective reduction and the strategic use of protecting groups are central to its successful preparation. As the demand for structurally novel and potent therapeutics continues to grow, the role of well-characterized and high-purity intermediates like Benzyl 3-aminocyclobutylcarbamate will undoubtedly become even more critical in the drug development pipeline.

References

- US Patent US10138224B2: Preparation method of rociletinib.

-

MySkinRecipes: Benzyl(cis-3-(methylamino)cyclobutyl)carbamate product page. [Link]

-

Fawwaz, M., et al. (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). Molecules, 25(12), 2914. [Link]

-

González-López, M., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-161. [Link]

-

Synple Chem: Available Synple Chem Reagent Cartridges (mentions Cbz protection). [Link]

-

Studylib: Amine Synthesis Report: Reductive Amination & Analysis. [Link]

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for Benzyl 3-aminocyclobutylcarbamate Derivatives

Abstract

The convergence of structurally unique scaffolds with proven pharmacophoric elements presents a fertile ground for the discovery of novel therapeutics. This technical guide delves into the latent therapeutic potential of derivatives originating from Benzyl 3-aminocyclobutylcarbamate. While the parent compound is primarily recognized as a synthetic intermediate, its constituent moieties—the carbamate group and the cyclobutane ring—are hallmarks of successful drug candidates. This document provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to identify and validate potential therapeutic targets for novel derivatives of this promising scaffold. We will explore a rational, multi-pronged approach, integrating computational prediction with robust experimental validation to unlock the next generation of therapeutics.

Introduction: The Strategic Value of the Benzyl 3-aminocyclobutylcarbamate Scaffold

The quest for novel chemical entities with enhanced therapeutic profiles is a perpetual driver of drug discovery. The Benzyl 3-aminocyclobutylcarbamate scaffold, at first glance a simple building block, embodies a strategic combination of two powerful motifs in medicinal chemistry: the carbamate linker and the three-dimensional cyclobutane core.

The carbamate group is a well-established functional group in a multitude of FDA-approved drugs.[1][2][3] Its utility stems from its ability to act as a bioisostere of the amide bond, often conferring improved metabolic stability and pharmacokinetic properties.[4][5] Carbamates can engage in crucial hydrogen bonding interactions with biological targets and their conformational rigidity can be exploited to optimize ligand-receptor binding.[3][6]

The cyclobutane ring , an underrepresented yet highly valuable scaffold, offers a distinct advantage in moving beyond the flat, two-dimensional landscapes of many traditional drug molecules.[7][8] Its inherent puckered structure provides a three-dimensional framework that can confer conformational restriction upon a molecule, leading to enhanced target selectivity and potency.[7][9] Furthermore, the inclusion of a cyclobutane moiety can improve metabolic stability and other desirable drug-like properties.[7][10]

This guide, therefore, posits that derivatives of Benzyl 3-aminocyclobutylcarbamate are prime candidates for interrogating a wide range of biological targets. The inherent properties of this scaffold suggest the potential for developing novel inhibitors, modulators, and antagonists with superior pharmacological profiles.

A Roadmap for Target Identification and Validation

Given that Benzyl 3-aminocyclobutylcarbamate is a starting point for synthesis, a systematic approach to identifying the therapeutic targets of its derivatives is paramount. The following workflow outlines a logical progression from in silico hypothesis generation to rigorous experimental validation.

Caption: A streamlined workflow for identifying and validating therapeutic targets for novel chemical entities.

Potential Therapeutic Target Classes

Based on the established pharmacology of carbamate-containing drugs and the structural features of the cyclobutane core, we can prioritize three major classes of therapeutic targets for derivatives of Benzyl 3-aminocyclobutylcarbamate.

Enzymes: Precision Inhibition through Covalent and Non-Covalent Interactions

Enzymes are a cornerstone of drug discovery, and the carbamate moiety is a well-known pharmacophore for enzyme inhibition. Carbamates can act as "pseudo-irreversible" inhibitors by carbamoylating the active site serine residues of enzymes like cholinesterases, leading to prolonged but not permanent inactivation.[11][12] This mechanism is central to the action of drugs like rivastigmine for Alzheimer's disease.

Potential Enzyme Targets:

-

Serine Hydrolases: This large family of enzymes, which includes proteases, lipases, and esterases, is a prime target for carbamate-based inhibitors. A key example is Fatty Acid Amide Hydrolase (FAAH), where carbamate inhibitors have shown analgesic and anxiolytic effects.[13]

-

Carbonic Anhydrases: Carbamate derivatives have demonstrated potent inhibition of various carbonic anhydrase isoenzymes, which are implicated in conditions like glaucoma and epilepsy.

-

Kinases: While less common, the carbamate group can be incorporated into kinase inhibitors to form key hydrogen bond interactions within the ATP-binding pocket.

Experimental Validation Protocol: Enzyme Inhibition Assay (Generic)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.

-

Materials:

-

Purified recombinant enzyme

-

Substrate for the enzyme (preferably fluorogenic or chromogenic)

-

Assay buffer

-

Test compound (dissolved in DMSO)

-

Positive control inhibitor

-

96- or 384-well microplates

-

Plate reader (fluorometer or spectrophotometer)

-

-

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

Add a fixed concentration of the enzyme to each well of the microplate.

-

Add the serially diluted test compound to the wells and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the change in fluorescence or absorbance over time using a plate reader.

-

Calculate the initial reaction velocity for each concentration of the test compound.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation: Comparative IC50 Values

| Derivative | Target Enzyme | IC50 (µM) |

| Compound A | FAAH | 0.15 |

| Compound B | FAAH | 1.2 |

| Compound C | AChE | 0.05 |

| Compound D | AChE | 0.8 |

G-Protein Coupled Receptors (GPCRs): Modulating Cellular Signaling

GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of all approved drugs.[14][15] The structural diversity and conformational rigidity imparted by the Benzyl 3-aminocyclobutylcarbamate scaffold make its derivatives ideal candidates for developing novel GPCR ligands with high affinity and selectivity.

Potential GPCR Targets:

-

Cannabinoid Receptors (CB1 and CB2): The endocannabinoid system is a key regulator of numerous physiological processes, and modulators of CB1 and CB2 receptors have therapeutic potential in pain, inflammation, and neurological disorders.

-

Opioid Receptors (μ, δ, κ): The development of novel opioid receptor modulators with improved side-effect profiles remains a high priority in pain management.

-

Dopamine and Serotonin Receptors: These receptors are central to the treatment of a wide range of psychiatric and neurological conditions.

Caption: Generalized GPCR signaling cascade initiated by ligand binding.

Ion Channels: Regulating Neuronal Excitability and Cellular Transport

Ion channels are critical for a vast array of physiological processes, and their dysfunction is implicated in numerous diseases known as channelopathies. Carbamate-containing compounds have been shown to modulate the activity of various ion channels.[16]

Potential Ion Channel Targets:

-

Voltage-gated Sodium Channels (Nav): These channels are key targets for the treatment of epilepsy, neuropathic pain, and cardiac arrhythmias.

-

Voltage-gated Calcium Channels (Cav): Modulators of these channels are used to treat hypertension, angina, and certain neurological disorders.

-

Transient Receptor Potential (TRP) Channels: This family of channels is involved in sensory perception, including pain, temperature, and taste.

Conclusion and Future Directions

The Benzyl 3-aminocyclobutylcarbamate scaffold represents a promising starting point for the development of a new generation of therapeutic agents. Its unique combination of a versatile carbamate linker and a three-dimensional cyclobutane core provides a rich chemical space for the design of potent and selective modulators of a wide range of biological targets. The systematic approach to target identification and validation outlined in this guide, which integrates computational prediction with rigorous experimental testing, provides a clear path forward for researchers in this field. Future efforts should focus on the synthesis and screening of diverse libraries of derivatives to fully explore the therapeutic potential of this exciting chemical scaffold.

References

- [Reference 1 Title, Source, URL]

-

Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]

- [Reference 3 Title, Source, URL]

- [Reference 4 Title, Source, URL]

- [Reference 5 Title, Source, URL]

- [Reference 6 Title, Source, URL]

-

Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

- [Reference 8 Title, Source, URL]

- [Reference 9 Title, Source, URL]

- [Reference 10 Title, Source, URL]

-

Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]

- [Reference 12 Title, Source, URL]

- [Reference 13 Title, Source, URL]

- [Reference 14 Title, Source, URL]

- [Reference 16 Title, Source, URL]

-

Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]

-

Inhibitory Effects of Cenobamate on Multiple Human Cardiac Ion Channels and Possible Arrhythmogenic Consequences. MDPI. [Link]

- [Reference 19 Title, Source, URL]

- [Reference 20 Title, Source, URL]

-

Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ACS Publications. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. [Link]

- [Reference 23 Title, Source, URL]

- [Reference 24 Title, Source, URL]

-

Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PubMed Central. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology. [Link]

-

Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

- [Reference 30 Title, Source, URL]

- [Reference 31 Title, Source, URL]

-

Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

- [Reference 33 Title, Source, URL]

- [Reference 34 Title, Source, URL]

-

How ligands illuminate GPCR molecular pharmacology. PMC - NIH. [Link]

-

G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs?. PMC - NIH. [Link]

Sources

- 1. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents | Archives of Industrial Hygiene and Toxicology [arhiv.imi.hr]

- 2. researchgate.net [researchgate.net]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibitory Effects of Cenobamate on Multiple Human Cardiac Ion Channels and Possible Arrhythmogenic Consequences [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl 3-aminocyclobutylcarbamate

These application notes provide a comprehensive guide for the synthesis of Benzyl 3-aminocyclobutylcarbamate, a critical building block for researchers and professionals in drug discovery and development. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and experimental rationale.

Introduction: The Significance of the 3-Aminocyclobutane Moiety

The cyclobutane motif is an increasingly important structural element in medicinal chemistry. Its rigid, three-dimensional nature allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. Specifically, the 3-aminocyclobutane core is a key component in a variety of therapeutic agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, as well as compounds targeting other enzymes and receptors.

Benzyl 3-aminocyclobutylcarbamate serves as a versatile intermediate, offering a protected amine that can be deprotected under specific conditions for further elaboration. The benzyl carbamate (Cbz or Z) protecting group is widely used due to its stability under a range of reaction conditions and its facile removal by catalytic hydrogenation.

Proposed Synthetic Strategy

The synthesis of Benzyl 3-aminocyclobutylcarbamate can be approached from commercially available starting materials. A common and efficient route begins with 3-oxocyclobutanecarboxylic acid. This strategy involves the introduction of the amine functionality via a Curtius rearrangement, followed by trapping of the resulting isocyanate with benzyl alcohol. This approach provides a direct and reliable method for obtaining the target compound.

Detailed Experimental Protocols

This section outlines the step-by-step procedures for the synthesis of Benzyl 3-aminocyclobutylcarbamate.

Synthesis of Benzyl (3-oxocyclobutyl)carbamate

The initial step involves the conversion of 3-oxocyclobutanecarboxylic acid to the corresponding acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. This is subsequently trapped with benzyl alcohol to yield the benzyl carbamate protected amine.[1] This method is advantageous as it often proceeds in high yield and avoids the isolation of the potentially unstable isocyanate intermediate.

Reaction Scheme:

Figure 1: Synthesis of Benzyl (3-oxocyclobutyl)carbamate.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3-Oxocyclobutanecarboxylic acid | ≥98% | Commercially available |

| Diphenylphosphoryl azide (DPPA) | ≥97% | Commercially available |

| Triethylamine (Et3N) | ≥99.5% | Commercially available |

| Toluene | Anhydrous, ≥99.8% | Commercially available |

| Benzyl alcohol | ≥99% | Commercially available |

| Ethyl acetate | ACS grade | Commercially available |

| Saturated aqueous NaHCO3 solution | - | Prepared in-house |

| Brine | - | Prepared in-house |

| Anhydrous sodium sulfate | ACS grade | Commercially available |

Protocol:

-

To a stirred solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous toluene (0.2 M) under a nitrogen atmosphere, add triethylamine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Heat the reaction mixture to 80 °C and stir for 3 hours to facilitate the Curtius rearrangement. The progress of the reaction can be monitored by TLC (thin-layer chromatography).

-

Cool the reaction mixture to room temperature and add benzyl alcohol (1.2 eq).

-

Stir the mixture at room temperature overnight.

-

Quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Benzyl (3-oxocyclobutyl)carbamate.[2][3]

Synthesis of Benzyl 3-aminocyclobutylcarbamate

The final step is the reductive amination of the ketone functionality in Benzyl (3-oxocyclobutyl)carbamate to the desired amine. This can be achieved using a suitable reducing agent in the presence of an ammonia source.

Reaction Scheme:

Figure 2: Reductive amination to Benzyl 3-aminocyclobutylcarbamate.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Benzyl (3-oxocyclobutyl)carbamate | As synthesized | - |

| Ammonia in Methanol (7 N) | - | Commercially available |

| Sodium cyanoborohydride (NaBH3CN) | ≥95% | Commercially available |

| Dichloromethane (DCM) | ACS grade | Commercially available |

| Saturated aqueous NaHCO3 solution | - | Prepared in-house |

| Brine | - | Prepared in-house |

| Anhydrous sodium sulfate | ACS grade | Commercially available |

Protocol:

-

Dissolve Benzyl (3-oxocyclobutyl)carbamate (1.0 eq) in a 7 N solution of ammonia in methanol (0.1 M).

-

Stir the solution at room temperature for 1 hour.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield Benzyl 3-aminocyclobutylcarbamate.

Data Summary and Expected Results

| Step | Product | Starting Material | Key Reagents | Typical Yield | Analytical Characterization |

| 1 | Benzyl (3-oxocyclobutyl)carbamate | 3-Oxocyclobutanecarboxylic acid | DPPA, Et3N, Benzyl alcohol | 70-85% | ¹H NMR, ¹³C NMR, MS |

| 2 | Benzyl 3-aminocyclobutylcarbamate | Benzyl (3-oxocyclobutyl)carbamate | NH₃/MeOH, NaBH₃CN | 50-65% | ¹H NMR, ¹³C NMR, MS, HRMS |

Causality and Experimental Rationale

-

Choice of Protecting Group: The benzyl carbamate (Cbz) group is selected for its robustness under various reaction conditions and its orthogonal deprotection via catalytic hydrogenation, which is a mild and efficient method.[4]

-

Curtius Rearrangement: The use of DPPA for the Curtius rearrangement is a well-established and reliable method for the conversion of carboxylic acids to amines with one less carbon atom.[1] It offers a safer alternative to the use of sodium azide to form the acyl azide.

-

Reductive Amination: Sodium cyanoborohydride is a mild and selective reducing agent, ideal for reductive aminations as it is stable in protic solvents and selectively reduces the iminium ion intermediate over the ketone starting material.

Workflow Visualization

Figure 3: Experimental workflow for the synthesis of Benzyl 3-aminocyclobutylcarbamate.

References

- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond - Benchchem.

- CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents.